REACTION_CXSMILES
|
ClC1C=CC(CC2[C:16]([OH:17])=[C:15](C(O)=O)[C:14]3[C:9](=[C:10]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[CH:11]=[CH:12][CH:13]=3)[N:8]=2)=CC=1.C(C1C=CC=C2C=1NC(=[O:40])C2=O)C.C(OCC(=O)CC1C=CC(Cl)=CC=1)(=O)C.ClC1C=CC(CC2C(O)=C(C(O)=O)C3C(=C(CC)C=CC=3)N=2)=CC=1>>[C:21]1([C:10]2[CH:11]=[CH:12][CH:13]=[C:14]3[C:9]=2[NH:8][C:16](=[O:17])[C:15]3=[O:40])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
Compound 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2=NC3=C(C=CC=C3C(=C2O)C(=O)O)CC)C=C1
|
Name
|
Compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2=NC3=C(C=CC=C3C(=C2O)C(=O)O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC=C2C(C(NC12)=O)=O
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(CC1=CC=C(C=C1)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was synthesized by the procedure
|
Type
|
CUSTOM
|
Details
|
The crude acid was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=C2C(C(NC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.488 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |